3-Phenyl-5-isoxazolyl 3-methoxybenzenecarboxylate
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Overview
Description
3-Phenyl-5-isoxazolyl 3-methoxybenzenecarboxylate is an organic compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 g/mol . It is also known by its systematic name, benzoic acid, 3-methoxy-, 3-phenyl-5-isoxazolyl ester . This compound is characterized by the presence of an isoxazole ring, a phenyl group, and a methoxybenzenecarboxylate moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-isoxazolyl 3-methoxybenzenecarboxylate typically involves the esterification of 3-methoxybenzoic acid with 3-phenyl-5-isoxazole . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-isoxazolyl 3-methoxybenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Phenyl-5-isoxazolyl 3-methoxybenzenecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-isoxazolyl 3-methoxybenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5-isoxazolyl benzoate
- 3-Phenyl-5-isoxazolyl 4-methoxybenzenecarboxylate
- 3-Phenyl-5-isoxazolyl 2-methoxybenzenecarboxylate
Uniqueness
3-Phenyl-5-isoxazolyl 3-methoxybenzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxy group can influence the compound’s solubility and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl) 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-20-14-9-5-8-13(10-14)17(19)21-16-11-15(18-22-16)12-6-3-2-4-7-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUUQPIQINFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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